molecular formula C10H15Cl2N3O B8044612 (E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol

(E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol

Cat. No.: B8044612
M. Wt: 264.15 g/mol
InChI Key: DDEFNFGUDWTIQJ-XBXARRHUSA-N
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Description

The compound with the identifier “(E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions to ensure maximum yield and purity. The process may include continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

(E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Properties

IUPAC Name

(E)-1,2-dichloro-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2N3O/c1-9(2,3)10(16,8(12)4-11)5-15-7-13-6-14-15/h4,6-7,16H,5H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEFNFGUDWTIQJ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(C(=CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(CN1C=NC=N1)(/C(=C\Cl)/Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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